6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is a fluorinated organic compound that belongs to the class of benzodioxines. It features a unique structure characterized by the presence of fluorine atoms and a nitrile functional group, which contribute to its chemical reactivity and potential applications in various scientific fields.
This compound is synthesized through specific chemical reactions involving various precursors. It is often studied for its potential utility in medicinal chemistry and materials science.
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can be classified as:
The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. Typically, reactions are conducted in organic solvents such as dichloromethane at controlled temperatures to minimize side reactions and enhance product stability.
The molecular formula of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is . Its structure features:
Property | Value |
---|---|
Molecular Weight | 211.16 g/mol |
IUPAC Name | 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile |
InChI Key | OTJXNSPMZZWFTF-UHFFFAOYSA-N |
Canonical SMILES | CC1(COC2=C(C=CC(=C2O1)F)F)C#N |
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile can undergo various chemical transformations:
Common reagents and conditions include:
Major products formed from these reactions include carboxylic acids from oxidation and amines from reduction.
The mechanism of action for 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile involves its interaction with specific biological targets. The fluorine atoms enhance binding affinity to enzymes or receptors, potentially leading to inhibitory effects on biological pathways. The exact mechanisms depend on the target molecules and the biological context being studied.
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile is typically a solid at room temperature with specific melting points depending on purity.
The compound exhibits:
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonitrile has several notable applications:
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: